molecular formula C10H11NO3 B1446644 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS No. 1416784-71-8

4-(3-Hydroxyazetidin-1-yl)benzoic acid

Cat. No. B1446644
M. Wt: 193.2 g/mol
InChI Key: ZWEOEGLNKJISEL-UHFFFAOYSA-N
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Description

“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1416784-71-8 . It has a molecular weight of 193.2 and its IUPAC name is 4-(3-hydroxyazetidin-1-yl)benzoic acid . The compound is typically in the form of a white to off-white powder or crystal .


Molecular Structure Analysis

The InChI code for “4-(3-Hydroxyazetidin-1-yl)benzoic acid” is 1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure. Unfortunately, no further details about the molecular structure were found in the retrieved data.


Physical And Chemical Properties Analysis

“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a white to off-white powder. It has a molecular weight of 215.2 g/mol. The compound is soluble in water, methanol, ethanol, and acetone. The melting point is in the range of 200°C to 210°C.

Scientific Research Applications

Metabolism and Excretion Kinetics

Research on UV filters like Uvinul A Plus®, which contains structurally related components, has provided insights into human metabolism and urinary excretion kinetics following oral and dermal dosages. Such studies help understand how similar compounds are metabolized and eliminated in humans, revealing potential applications in understanding drug metabolism and designing compounds with favorable excretion profiles (Stoeckelhuber et al., 2020).

Anticonvulsant and Neuroprotective Effects

Compounds like N-(substituted benzothiazol-2-yl)amides, through synthesis and evaluation, have shown significant anticonvulsant and neuroprotective effects. This line of research can guide the development of new therapeutic agents targeting neurological disorders, suggesting a potential application for structurally related compounds in treating epilepsy and providing neuroprotection (Hassan et al., 2012).

Inflammatory Bowel Disease Treatment

The synthesis and evaluation of mutual azo prodrugs for inflammatory bowel diseases, like the novel mutual azo prodrug of 5-aminosalicylic acid linked to related compounds, have shown effectiveness in treating ulcerative colitis. This application points to the potential use of similar compounds in developing new treatments for gastrointestinal disorders (Jilani et al., 2013).

Diuretic Properties

Studies on aminobenzoic acid derivatives have explored their diuretic properties, identifying compounds with significant activity. This research can inform the development of new diuretics based on structural analogs for treating conditions like hypertension and edema (Nielsen et al., 1975).

Safety And Hazards

The safety information for “4-(3-Hydroxyazetidin-1-yl)benzoic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-(3-hydroxyazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEOEGLNKJISEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyazetidin-1-yl)benzoic acid

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(3-hydroxyazetidin-1-yl)phenyl]-2-methoxyethanone (1.33 g, 6.00 mmol) and lithium hydroxide monohydrate (504 mg, 12.0 mmol) in water (4 mL), methanol (3 mL) and THF (6 mL) was stirred at 40° C. overnight. The mixture was neutralized with 3 N HCl aqueous solution (˜4 mL) to pH about 7, extracted with ethyl acetate, dried over Na2SO4, filtered and concentrated under reduced pressure to afford the crude product (1.10 g, 94.9%) which was directly used in next step reaction without further purification. LCMS (M+H)+: m/z=194.1.
Name
1-[4-(3-hydroxyazetidin-1-yl)phenyl]-2-methoxyethanone
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
94.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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